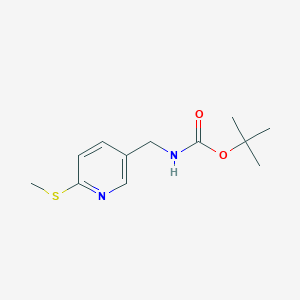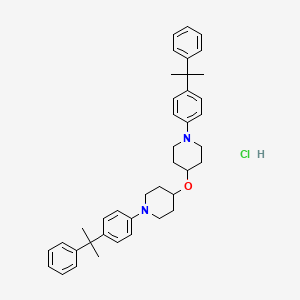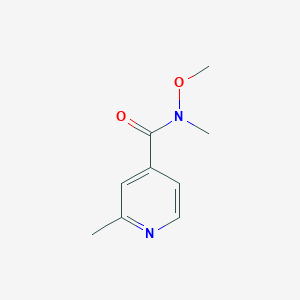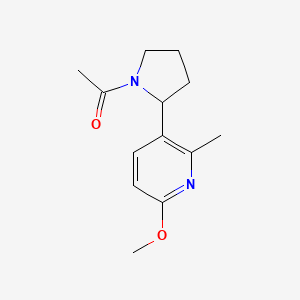
tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C13H20N2O2S It is a derivative of pyridine and is characterized by the presence of a tert-butyl carbamate group and a methylthio substituent on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate typically involves the reaction of 6-(methylthio)pyridine-3-methanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product. The general reaction scheme is as follows:
[ \text{6-(methylthio)pyridine-3-methanol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Piperidine derivatives
Substitution: Various substituted carbamates
Scientific Research Applications
tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a protecting group for amines in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamate
- tert-Butyl ((6-methylpyridin-3-yl)methyl)carbamate
- tert-Butyl ((6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methyl)carbamate
Uniqueness
tert-Butyl ((6-(methylthio)pyridin-3-yl)methyl)carbamate is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H18N2O2S |
|---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
tert-butyl N-[(6-methylsulfanylpyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)16-11(15)14-8-9-5-6-10(17-4)13-7-9/h5-7H,8H2,1-4H3,(H,14,15) |
InChI Key |
LAOHUAAEOKVJGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11806480.png)

![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B11806485.png)


![3-Amino-4-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11806495.png)
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B11806500.png)






